Methyl 4-[2-(acetylamino)ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(acetylamino)ethoxy]benzoate is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-(acetylamino)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the acetylamino group through a nucleophilic substitution reaction. The reaction conditions often include:
Esterification: 4-hydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Nucleophilic Substitution: The resulting methyl 4-hydroxybenzoate is then reacted with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to introduce the acetylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using continuous flow reactors to increase efficiency.
- Use of automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[2-(acetylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-[2-(acetylamino)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(acetylamino)ethoxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(acetylamino)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(acetylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and interaction within biological systems.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the acetylamino and ethoxy groups, making it less versatile in certain applications.
Ethyl 4-[2-(acetylamino)ethoxy]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and properties.
4-[2-(acetylamino)ethoxy]benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Uniqueness: Methyl 4-[2-(acetylamino)ethoxy]benzoate is unique due to the combination of the acetylamino and ethoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
methyl 4-(2-acetamidoethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-7-8-17-11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUFPXMHJKXAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.